4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The pyrazole rings can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, oxidized derivatives, and coupled products with extended conjugation .
Scientific Research Applications
4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antibacterial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is explored for its potential in creating advanced materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is investigated for its herbicidal and pesticidal activities.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Reactive Intermediates: The bromine atom can form reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C12H16BrN5O |
---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
4-bromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N,1-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H16BrN5O/c1-8-9(6-17(3)14-8)5-16(2)12(19)11-10(13)7-18(4)15-11/h6-7H,5H2,1-4H3 |
InChI Key |
HBDVHTVXNMUAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=NN(C=C2Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.